Tocol

Übersicht

Beschreibung

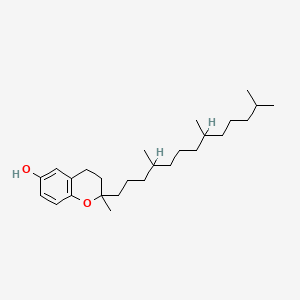

Tocol is a compound belonging to the vitamin E family, specifically known as a tocopherol derivative. It is characterized by a chromanol ring structure with a phytyl side chain. This compound is a potent lipophilic antioxidant, playing a crucial role in protecting cells from oxidative damage by scavenging free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tocol typically involves the condensation of homogentisate with phytyl diphosphate (PDP), catalyzed by homogentisate phytyltransferase (HPT). This reaction yields 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ), which is subsequently reduced to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes saponification, followed by chromatographic techniques to isolate and purify the desired tocopherol derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: Tocol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tocopherol quinone.

Reduction: The quinone form can be reduced back to the hydroquinone form.

Substitution: The chromanol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like halogens can be used under mild acidic conditions.

Major Products:

Oxidation: Tocopherol quinone.

Reduction: Tocopherol hydroquinone.

Substitution: Halogenated chromanol derivatives.

Wissenschaftliche Forschungsanwendungen

Tocol in Seed Longevity

Overview

Tocols are crucial for seed longevity due to their antioxidant properties, which help protect cellular membranes from oxidative damage during seed aging. Research has shown that specific ratios of this compound homologues correlate with seed viability.

Key Findings

A study analyzed 20 rice accessions to determine the relationship between this compound content and seed longevity. The results indicated that:

- α-tocopherol was negatively correlated with seed longevity (p50), while γ-tocotrienol showed a positive correlation.

- Temperate Japonica varieties had the highest levels of α-tocopherol, whereas Indica varieties had significantly higher γ-tocotrienol levels, suggesting that the specific this compound ratios rather than total content are critical for seed longevity .

| This compound Type | Correlation with Seed Longevity | Abundance in Varieties |

|---|---|---|

| α-Tocopherol | Negative | Highest in Temperate Japonica |

| γ-Tocotrienol | Positive | Higher in Indica |

This compound in Cancer Prevention

Overview

Tocols exhibit potential anticancer properties, particularly when combined with phenolic compounds found in tree nuts. This synergistic effect enhances their ability to inhibit cancer cell proliferation.

Case Study

A study investigated the antiproliferative effects of pure tocols and phenolic extracts from various nuts on different cancer cell lines (HeLa, MCF7, PC3, A549). The findings included:

- Significant negative correlations between total tocopherols and cell viability in MCF7 cells.

- The most effective combinations were observed with extracts from emory oak acorn, pecan nut, and walnut, demonstrating strong synergistic behavior .

| Nut Type | Combination Index | Effectiveness on Cell Lines |

|---|---|---|

| Emory Oak Acorn | 0.12 | Strongly synergistic |

| Pecan Nut | 0.45 | Synergistic |

| Walnut | 0.55 | Synergistic |

This compound as a Radioprotective Agent

Overview

this compound has been studied for its protective effects against radiation-induced injuries, particularly in the gastrointestinal tract.

Research Findings

In a proteomic analysis involving total-body irradiation, this compound was found to influence various proteins and pathways that mitigate radiation damage. The study highlighted:

Wirkmechanismus

The primary mechanism of action of Tocol involves its antioxidant activity. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cellular components. The compound’s lipophilic nature allows it to integrate into cell membranes, where it protects polyunsaturated fatty acids from peroxidation .

Vergleich Mit ähnlichen Verbindungen

α-Tocopherol: The most active form of vitamin E with three methyl groups on the chromanol ring.

β-Tocopherol: Similar to α-tocopherol but with two methyl groups.

γ-Tocopherol: Contains two methyl groups in different positions compared to β-tocopherol.

δ-Tocopherol: Has only one methyl group on the chromanol ring

Uniqueness: Tocol is unique due to its specific methylation pattern and phytyl side chain, which confer distinct antioxidant properties and biological activities compared to other tocopherols and tocotrienols .

Biologische Aktivität

Tocol, a form of vitamin E, encompasses various compounds known for their antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synergistic effects with other compounds, and implications for health and disease prevention.

Overview of this compound

Tocols are a group of compounds that include tocopherols and tocotrienols, which are recognized for their essential role in human health as antioxidants. They are synthesized exclusively in photosynthetic organisms and play a crucial role in protecting cellular structures from oxidative damage caused by free radicals. The primary forms of this compound include alpha (α), beta (β), gamma (γ), and delta (δ) tocopherols, as well as tocotrienols, each exhibiting varying degrees of biological activity and antioxidant capacity .

The biological activity of this compound primarily stems from its ability to scavenge free radicals and prevent lipid peroxidation. This compound interacts with lipid peroxy radicals, converting them into more stable products, which is critical for maintaining cellular integrity . This antioxidant action is vital in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.

Table 1: Comparison of this compound Forms

| This compound Form | Structure Characteristics | Antioxidant Activity | Common Sources |

|---|---|---|---|

| α-Tocopherol | Most biologically active | High | Nuts, seeds, vegetable oils |

| β-Tocopherol | Less common | Moderate | Green leafy vegetables |

| γ-Tocopherol | Significant in some studies | Moderate | Soybeans, corn oil |

| δ-Tocopherol | Least abundant | Low | Wheat germ oil |

Synergistic Interactions

Recent studies have demonstrated that tocols can exhibit synergistic effects when combined with phenolic compounds. For instance, a study indicated that the combination of tocols with phenolic extracts significantly reduced cancer cell viability more effectively than either component alone . The mechanism behind this synergy involves the inhibition of cytochrome P450 enzymes responsible for the degradation of tocopherols, thereby increasing their bioavailability and enhancing their anticancer effects.

Case Study: this compound and Cancer Cell Viability

In a study examining the effects of this compound and phenolic extracts on HeLa and MCF7 cancer cell lines:

- Findings : The combination treatments resulted in an effective decrease in cell viability with an EC50 below 500 µg.

- Mechanism : The phenolic compounds inhibited CYP450 activity, reducing the degradation rate of tocopherols .

Health Implications

The antioxidant properties of this compound suggest potential health benefits beyond cancer prevention. Research indicates that this compound may protect against cardiovascular diseases by preventing oxidative damage to lipids and proteins involved in heart health. Additionally, its role in enhancing drug bioavailability has implications for therapeutic formulations .

Table 2: Health Benefits Associated with this compound

Eigenschaften

IUPAC Name |

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSDJMZWQVQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871602 | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-98-2 | |

| Record name | Tocol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.